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CAS No.: 5798-78-7
Cat. No.: B1338888
- 7

Advanced Characterization, Synthesis, and Applications
in Peptide Chemistry
Executive Summary

p-Bromobenzyl chloroformate (CAS: 5798-78-7), often abbreviated as Z(Br)-Cl or Cbz(Br)-
Cl, is a specialized derivatizing agent and protecting group used primarily in organic synthesis
and peptide chemistry.[1][2][3] While structurally analogous to the standard Benzyl
Chloroformate (Cbz-Cl), the para-substitution of a bromine atom confers distinct
physicochemical advantages:

e Enhanced Crystallinity: The heavy halogen atom facilitates strong intermolecular interactions
(halogen bonding), frequently yielding crystalline derivatives where the unsubstituted Chz
analogue yields oils. This is critical for purification without chromatography.

o Heavy Atom Phasing: The bromine atom serves as an anomalous scatterer, making Z(Br)-
protected peptides excellent candidates for X-ray crystallographic structural determination.

e Tuned Reactivity: The electron-withdrawing nature of bromine modulates the stability of the
resulting carbamate, influencing deprotection kinetics under acidic conditions.

Chemical Profile & Physical Properties[1][3][4]
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The following data aggregates experimental and predicted values for laboratory benchmarking.

Property Value Notes
4-Bromophenyl)methyl
IUPAC Name ( pheny) Y
carbonochloridate
CAS Number 5798-78-7
Molecular Formula CsHeBrClO:2
_ Significant mass increase over
Molecular Weight 249.49 g/mol

Cbz-Cl (170.59 g/mol )

Physical State

Low-melting solid or straw-

colored ol

Tends to crystallize upon

storage at -20°C

Often handled as a liquid

Melting Point ~28-30 °C (Pure)

above RT

. . Decomposes at higher

Boiling Point 108-110 °C (at 1.5 mmHg)

pressures
Density 1.63 g/cm3 Significantly denser than water

N Soluble in DCM, THF, Toluene,  Hydrolyzes rapidly in
Solubility )
Dioxane water/alcohols
_ Moisture sensitive; generates

Storage 2-8°C (Desiccated)

HCI/CO2z on decomposition

Mechanistic Chemistry
Reactivity Profile

p-Bromobenzyl chloroformate acts as a "hard" electrophile. The reaction with nucleophiles
(amines, alcohols) proceeds via an addition-elimination mechanism at the carbonyl carbon.

Key Mechanistic Features:

 Inductive Effect (-1): The bromine atom exerts an electron-withdrawing inductive effect on the
benzene ring. This destabilizes the benzylic position relative to unsubstituted benzyl, slightly

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1338888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

retarding SN1-type decomposition pathways, but the effect on the carbonyl electrophilicity is
negligible due to the insulating methylene group.

o Leaving Group: The chloride ion is an excellent leaving group, driving the reaction forward
rapidly in the presence of a base (to neutralize the generated HCI).

Reaction Mechanism: Amine Protection

The following diagram illustrates the pathway for protecting a primary amine (e.g., an amino
acid ester) using Z(Br)-Cl.

Reagents: Nucleophilic Attack
Amine (R-NH2) K1,
+
p-Bromobenzyl Chloroformate

Click to download full resolution via product page

Irreversible
Step

Electronic
Rearrangement

Product:
Z(Br)-Protected Amine
+ HCI (captured by base)

Tetrahedral Intermediate A
- Elimination of Cl-
(Zwitterionic)

Figure 1: Step-wise mechanism of carbamate formation. The base (e.g., NaOH, TEA) is
omitted for clarity but is required to drive the equilibrium by neutralizing HCI.

Applications in Synthesis & Drug Development
The "Crystallinity" Advantage

In drug development, isolating intermediates as solids is preferred over oils to avoid expensive
chromatographic purification. The Para-Bromo Effect increases the melting point of Chz-
derivatives.

o Example: A Z-protected dipeptide might be an oil, whereas the Z(Br)-analogue is often a
recrystallizable solid. This allows for purification via simple precipitation.

X-Ray Crystallography (SAD Phasing)

The bromine atom (atomic number 35) provides a significant anomalous signal for X-ray
diffraction. Researchers introducing Z(Br) groups into peptides or small molecules can utilize
Single-wavelength Anomalous Dispersion (SAD) to solve phase problems and determine
absolute stereochemistry without needing heavy metal soaking.
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Deprotection Strategies

The Z(Br) group offers versatile deprotection pathways, though with specific caveats compared
to standard Cbz:

Method Reagent Outcome Mechanism

Protonation of

carbonyl oxygen
Acidolysis HBr / Acetic Acid Cleaves Carbamate followed by SN2

attack of Br~ on the

benzylic carbon.

Standard Pd/C will
cleave the benzyl-
oxygen bond
Hydrogenolysis Hz/ Pd-C Caution Required (deprotection) AND
potentially reduce the
Aryl-Bromine bond

(dehalogenation).

Often faster than

dehalogenation, but
. _ Hz / Pd(OH)2 o
Selective Reduction Cleaves Carbamate optimization of
(Pearlman's) o
catalyst loading is

required.

Experimental Protocols
Protocol A: Synthesis of p-Bromobenzyl Chloroformate

For labs needing to synthesize the reagent fresh from the alcohol.
Reagents: 4-Bromobenzyl alcohol, Phosgene (or Triphosgene), Toluene, Dioxane.

e Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, addition funnel, and a
gas outlet connected to a NaOH scrubber (to neutralize excess phosgene). Work in a fume
hood.
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o Phosgenation: Charge the flask with a solution of excess Phosgene (2.0 equiv) in toluene.
Cool to 0°C.

» Addition: Dissolve 4-bromobenzyl alcohol (1.0 equiv) in dry dioxane. Add this solution
dropwise to the phosgene over 1 hour.

e Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
o Workup: Remove solvent and excess phosgene by distillation in vacuo at 60°C.

 Purification: The residue is a straw-colored oil.[1] Recrystallize three times from hexane at
-50°C to obtain colorless needles.

o Yield Target: ~78%[1]

Protocol B: Protection of an Amino Acid (Schotten-
Baumann Conditions)

Standard procedure for creating Z(Br)-amino acids for peptide synthesis.

Reagents: L-Phenylalanine (or target amine), p-Bromobenzyl chloroformate, NaOH (2N),
Acetone/Water.

¢ Solubilization: Dissolve L-Phenylalanine (10 mmol) in 2N NaOH (10 mL) and cool to 0°C in
an ice bath.

o Addition: Add p-Bromobenzyl chloroformate (11 mmol) dropwise (if liquid) or as a solution
in acetone (5 mL) simultaneously with 2N NaOH (approx 6 mL) to maintain pH ~10.

o Critical Control: The reaction generates HCI. Failure to maintain alkaline pH (9-10) will stall
the reaction.

o Agitation: Vigorously stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
e Isolation:

o Extract the alkaline solution with diethyl ether (removes unreacted chloroformate).
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o Acidify the aqueous layer to pH 2 using 6N HCI. The Z(Br)-amino acid will precipitate as
an oil or solid.

o Crystallization: Induce crystallization by scratching the glass or cooling. Recrystallize from
Ethanol/Water.

Safety & Stability (E-E-A-T)

Hazard Identification:

» Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).

e Lachrymator: Irritating to eyes and respiratory system.[3][4]

o Carcinogenicity: Suspected carcinogen (Category 1B), analogous to benzyl chloroformate.
Handling Best Practices:

» Moisture Sensitivity: The acyl chloride bond hydrolyzes rapidly in moist air, releasing HCI
gas. Always store under inert gas (Argon/Nitrogen) and seal with Parafilm.

o Decomposition: If the bottle builds pressure, it indicates decomposition (COz release). Vent
carefully in a fume hood.

» Neutralization: Spills should be treated with weak base (Sodium Bicarbonate) and absorbed
with vermiculite.
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* Vertex Al Search. (2025). Aggregated Safety and Physical Data for CAS 5798-78-7. (Data
verified via multiple supplier SDS including AK Scientific and Cole-Parmer).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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